

Unveiling FD-1080: A Technical Guide for Researchers

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For Immediate Release

This technical guide provides a comprehensive overview of **FD-1080**, a novel near-infrared (NIR-II) fluorophore, for researchers, scientists, and drug development professionals. **FD-1080**, with its excitation and emission spectra in the NIR-II window, offers significant advantages for deep-tissue in vivo imaging, enabling high-resolution visualization with reduced autofluorescence and light scattering. This document outlines its commercial availability, key technical data, and detailed experimental protocols.

Commercial Availability and Suppliers

FD-1080 and its derivatives are available from several commercial suppliers, catering to the needs of the research community. The following table summarizes the offerings from prominent vendors.



Supplier	Product Name(s)	CAS Number	Purity	Available Quantitie s	Price (USD)	Notes
MedchemE xpress	FD-1080, FD-1080 free acid	1151666- 58-8	96.10%	1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg	\$300 (1 mg)	Also offers FD-1080 free acid. [1][2][3][4]
InvivoChe m	FD-1080	1151666- 58-8	≥98%	1 mg, 5 mg, 10 mg	-	Provides detailed in vitro and in vivo protocols. [5]
CD Bioparticle s	FD-1080, FD-1080 CI, FD- 1080 NHS ester, FD- 1080 Alkyne	1151666- 58-8	>90% (HPLC, NMR)	1 mg, 5 mg, 25 mg, 50 mg	\$1800 (1mg, FD- 1080 Cl), \$2400 (25mg, FD- 1080), \$1695 (1mg, FD- 1080 NHS ester)	Offers several functionaliz ed derivatives for conjugation .[6][7][8]
Glixx Laboratorie s	FD-1080	1151666- 58-8	>98% (HPLC)	-	POA (Price on Application	-
Chongqing Yusi Medicine Technology Co., Ltd.	DMPC@F D-1080	-	-	-	-	Provides a formulation of FD-1080 with DMPC.



Technical Data Summary

FD-1080 is a heptamethine cyanine dye specifically engineered for optimal performance in the NIR-II imaging window. Its key characteristics are summarized below.

Property	Value	Notes	
Excitation Wavelength (Ex)	1064 nm	Ideal for deep-tissue penetration.[1]	
Emission Wavelength (Em)	1080 nm	Falls within the NIR-II window (1000-1700 nm).[1]	
Quantum Yield	0.31%	In aqueous solution.[1]	
Quantum Yield (with FBS)	5.94%	Fluorescence is enhanced in the presence of fetal bovine serum.[1][9][10]	
Molecular Formula	C40H38CIN2NaO6S2	[7]	
Molecular Weight	765.31 g/mol	[7]	
Solubility	Soluble in DMSO	[5]	
Storage Conditions	-20°C or -80°C, protected from light and moisture	[5][6][7]	

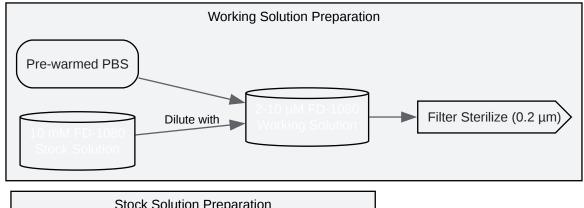
Experimental Protocols

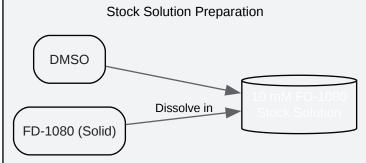
Detailed methodologies for utilizing **FD-1080** in various experimental settings are provided below. These protocols are compiled from supplier recommendations and published research.

Preparation of Stock and Working Solutions

A critical first step for any experiment is the correct preparation of **FD-1080** solutions.







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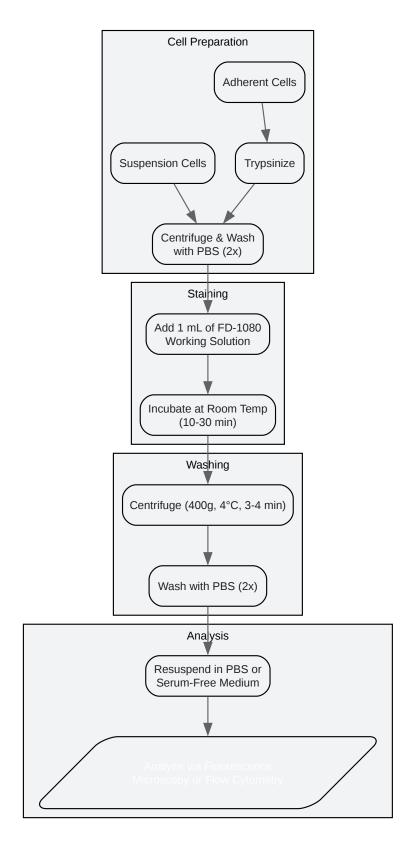
Preparation of FD-1080 Stock and Working Solutions.

- Stock Solution (10 mM): Dissolve the appropriate amount of FD-1080 powder in dimethyl sulfoxide (DMSO). It is recommended to aliquot the stock solution and store it at -20°C or -80°C in the dark to avoid repeated freeze-thaw cycles.[5][11]
- Working Solution (2-10 μM): Dilute the 10 mM stock solution with pre-warmed phosphate-buffered saline (PBS) to the desired final concentration. The working solution should be freshly prepared before each experiment and filter-sterilized using a 0.2 μm filter.[5][11]

In Vitro Cell Staining Protocol

This protocol outlines the steps for staining both suspension and adherent cells with **FD-1080** for fluorescence microscopy or flow cytometry.





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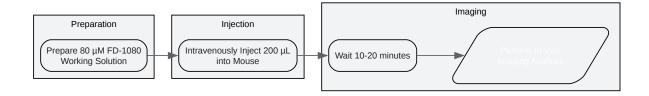
In Vitro Cell Staining Workflow with FD-1080.



- · Cell Preparation:
 - Suspension Cells: Collect cells by centrifugation and wash twice with PBS for 5 minutes
 each time.[5][11]
 - Adherent Cells: Remove the culture medium, detach cells using trypsin, and then collect by centrifugation. Wash the cell pellet twice with PBS for 5 minutes each time.[5][11]
- Staining: Add 1 mL of the **FD-1080** working solution to the prepared cells and incubate at room temperature for 10-30 minutes.[5][11]
- Washing: Centrifuge the cells at 400 g for 3-4 minutes at 4°C and discard the supernatant.
 Wash the cells twice with PBS for 5 minutes each time.[5]
- Analysis: Resuspend the final cell pellet in 1 mL of PBS or serum-free medium for analysis by fluorescence microscopy or flow cytometry.[5][11]

In Vivo Imaging Protocol

The following protocol is a general guideline for in vivo imaging in a mouse model.



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In Vivo Imaging Workflow with **FD-1080**.

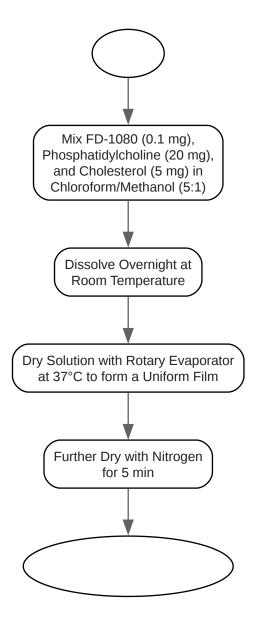
- Solution Preparation: Prepare an 80 μM working solution of FD-1080.[5][11]
- Administration: Administer 200 μL of the 80 μM FD-1080 working solution to the mouse via intravenous injection.[5][11]



• Imaging: After a waiting period of 10-20 minutes, proceed with in vivo imaging analysis. **FD-1080**'s 1064 nm excitation allows for deep-tissue imaging of vasculature in areas such as the hindlimb, abdomen, and brain, even through intact skin and skull.[1][5]

Preparation of NIR-Triggered Liposomes

FD-1080 can be incorporated into liposomal formulations for applications such as NIR-triggered drug release.



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